BenchChemオンラインストアへようこそ!

1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine

lipophilicity membrane permeability drug design

1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine (CAS 1258640-04-8) is a chiral primary amine featuring a 4,5-dihydroisoxazole (2-isoxazoline) heterocycle and a sec-butyl substituent. With a molecular formula of C₈H₁₆N₂O and a molecular weight of 156.23 g·mol⁻¹, the compound possesses two stereogenic centers and a computed LogP of 1.41, placing it in a favorable lipophilicity range for membrane permeation.

Molecular Formula C8H16N2O
Molecular Weight 156.23 g/mol
CAS No. 1258640-04-8
Cat. No. B13207338
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine
CAS1258640-04-8
Molecular FormulaC8H16N2O
Molecular Weight156.23 g/mol
Structural Identifiers
SMILESCCC(C)C(C1=NOCC1)N
InChIInChI=1S/C8H16N2O/c1-3-6(2)8(9)7-4-5-11-10-7/h6,8H,3-5,9H2,1-2H3
InChIKeyVUYBPOBWFNPQOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine (CAS 1258640-04-8): Physicochemical and Stereochemical Profile of a Chiral Isoxazoline Amine Building Block


1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine (CAS 1258640-04-8) is a chiral primary amine featuring a 4,5-dihydroisoxazole (2-isoxazoline) heterocycle and a sec-butyl substituent [1]. With a molecular formula of C₈H₁₆N₂O and a molecular weight of 156.23 g·mol⁻¹, the compound possesses two stereogenic centers and a computed LogP of 1.41, placing it in a favorable lipophilicity range for membrane permeation [2]. It is commercially available at NLT 98% purity, making it suitable as an advanced intermediate or building block for pharmaceutical and agrochemical research .

Why 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine Cannot Be Substituted with Generic Isoxazoline Amine Analogs


At present, no head-to-head biological activity comparisons have been published in the peer-reviewed literature for this compound class; consequently, differentiation rests on quantifiable physicochemical and stereochemical attributes [1]. Even among isomers sharing the same elemental composition, the position of the methyl branch on the butyl chain measurably alters LogP and LogD values, which govern passive membrane permeability and ionization behavior. Furthermore, the target compound incorporates an additional chiral center relative to its 3-methylbutan-1-amine isomer, introducing stereochemical complexity that can dictate diastereoselective outcomes in asymmetric synthesis. Generic substitution with a closely related analog therefore risks divergent physicochemical, pharmacokinetic, and stereoselectivity profiles that are not predictable from molecular formula alone.

Quantitative Differentiation Evidence for 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine vs. Closest Analogs


Higher Lipophilicity (LogP) Relative to 3-Methylbutan-1-amine Positional Isomer

The target compound exhibits a computed LogP of 1.41, which is 0.08 log units (approximately 6%) higher than that of its positional isomer 1-(4,5-dihydro-1,2-oxazol-3-yl)-3-methylbutan-1-amine (LogP 1.33) [1][2]. This difference arises solely from the relocation of the methyl branch from the C-3 to the C-2 position of the butyl chain.

lipophilicity membrane permeability drug design

Reduced Ionization at Physiological pH vs. 3-Methylbutan-1-amine Isomer

At pH 7.4, the LogD of the target compound is -0.345, compared with -0.361 for the 3-methylbutan-1-amine isomer, indicating that the target is slightly less ionized under physiological conditions [1][2]. The difference is small but consistent with the trend observed in LogP.

ionization state pH-dependent distribution drug absorption

Molecular Weight Expansion Compared with Lower Homolog 1-(4,5-Dihydroisoxazol-3-yl)-2-methylpropan-1-amine

The target compound has a molecular weight of 156.23 g·mol⁻¹, which is 14.03 g·mol⁻¹ (approximately 10%) heavier than the propane homolog 1-(4,5-dihydroisoxazol-3-yl)-2-methylpropan-1-amine (CAS 1258640-37-7; MW 142.20) [1]. Both are calculated to comply with Lipinski's Rule of Five.

molecular weight pharmacokinetics scaffold optimization

Commercial Purity Grade: NLT 98% vs. Standard 95% for Analogous Isoxazoline Amines

The target compound is sustainably sourced at a minimum purity of 98% (NLT) from certified suppliers, whereas the closest commercially available analogs—including 1-(4,5-dihydroisoxazol-3-yl)-3-methylbutan-1-amine and 1-(4,5-dihydroisoxazol-3-yl)-2-methylpropan-1-amine—are typically offered at 95% purity .

purity grade reproducibility API intermediate

Dual Chiral Center Architecture Compared with Single-Center Positional Isomer

The target compound contains two stereogenic centers: the carbon bearing the primary amine and the C-2 position of the sec-butyl group [1]. In contrast, the 3-methylbutan-1-amine isomer (CAS 1258650-87-1) possesses only one chiral center at the amine-substituted carbon, as its alkyl chain is achiral [2]. This additional stereochemical element generates up to four stereoisomers (two diastereomeric pairs), offering a richer chiral pool for diastereoselective transformations.

stereochemistry diastereoselective synthesis chiral pool

Recommended Application Scenarios for 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine Based on Verified Differentiation Evidence


Lead Optimization Programs Requiring Enhanced Passive Membrane Permeability

The compound's LogP of 1.41 and its reduced ionization at pH 7.4 (LogD -0.345) relative to the 3-methylbutan-1-amine isomer support its use as a scaffold when incremental improvements in passive membrane diffusion are sought. Medicinal chemists can prioritize this building block over the 3-methyl isomer to achieve modest but quantifiable gains in oral absorption potential [1].

Diastereoselective Synthesis of Enantiomerically Enriched Intermediates

With two stereogenic centers, this compound provides a versatile chiral template for asymmetric transformations. It is particularly suited for synthetic routes that exploit substrate-controlled diastereoselectivity, where the additional sec-butyl chirality can direct facial selectivity in cycloadditions, reductions, or nucleophilic additions that are not possible with single-center analogs [2].

Multi-Step Synthesis Requiring High-Purity Starting Materials for Reproducible Scale-Up

The commercial availability at NLT 98% purity makes this compound preferable for multi-step sequences where byproduct accumulation from a 95%-purity building block would compromise yield or require extensive chromatography. This is especially relevant in the preparation of milligram-to-gram quantities of preclinical candidates [3].

Fragment-Based and Structure-Activity Relationship (SAR) Studies on Isoxazoline-Containing Pharmacophores

The dihydroisoxazole ring is a recognized pharmacophore in inhibitors of transglutaminase 2, monoamine oxidase B, and ABCG2. The target compound's unique alkyl substitution pattern and dual chirality offer a distinct vector for SAR exploration, allowing researchers to probe the steric and lipophilic requirements of target binding pockets with a scaffold that is not replicated by simpler homologs [4].

Quote Request

Request a Quote for 1-(4,5-Dihydro-1,2-oxazol-3-yl)-2-methylbutan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.